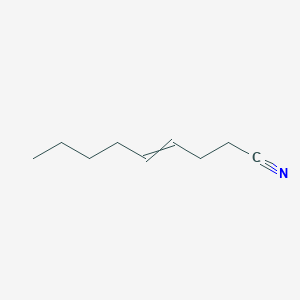

Non-4-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

144270-74-6 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

non-4-enenitrile |

InChI |

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h5-6H,2-4,7-8H2,1H3 |

InChI Key |

SZOZLQBIUISGSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Non 4 Enenitrile

Reactions at the Nitrile (–C≡N) Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond's polarity, with an electrophilic carbon atom and a nucleophilic nitrogen atom (though the lone pair is held tightly), allows for a variety of transformations.

Acid-Catalyzed Hydrolysis: The reaction is typically carried out by heating the nitrile under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The mechanism proceeds in two main stages:

Formation of the Amide: The first step is the protonation of the nitrile's nitrogen atom by the acid catalyst (e.g., H₃O⁺). This protonation makes the nitrile carbon significantly more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation and tautomerization (of the resulting imidic acid) yield an amide intermediate. chemistrysteps.com

Hydrolysis of the Amide: The amide is then hydrolyzed to a carboxylic acid through a mechanism analogous to the acid-catalyzed hydrolysis of esters. chemistrysteps.comchemguide.co.uk The final products are the carboxylic acid (non-5-enoic acid) and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org

Base-Catalyzed Hydrolysis: In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org

Formation of the Amide: The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com

Hydrolysis of the Amide: The amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The elimination of the amide anion (⁻NH₂) and subsequent deprotonation of the initially formed carboxylic acid by the strong base results in a carboxylate salt (e.g., sodium non-5-enoate). chemistrysteps.commasterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required. libretexts.org Ammonia (B1221849) is also produced as a byproduct. libretexts.org

| Condition | Catalyst/Reagent | Intermediate | Final Product (before workup) |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl) | Non-4-enamide | Non-5-enoic acid and Ammonium salt |

| Basic | OH⁻ (e.g., aq. NaOH) | Non-4-enamide | Non-5-enoate salt and Ammonia |

The nitrile group can be reduced to either a primary amine or an imine, which can then be hydrolyzed to an aldehyde, depending on the reducing agent used. chemistrysteps.com

Reduction to Primary Amines with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.com This initial addition forms an imine salt intermediate. A second hydride transfer then reduces the imine salt to an amine derivative, which, upon aqueous workup, yields the primary amine (non-4-en-1-amine). chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. masterorganicchemistry.comchemguide.co.uk

Partial Reduction to Imines/Aldehydes with Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive, bulkier reducing agent that allows for the partial reduction of nitriles. masterorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. chemistrysteps.comic.ac.uk The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the intramolecular delivery of a hydride to the carbon. masterorganicchemistry.comchemistrysteps.com The resulting aluminum-imine complex is stable at low temperatures. ic.ac.uk An aqueous workup then hydrolyzes the imine to an aldehyde (non-4-enal). chemistrysteps.commasterorganicchemistry.com If the reaction is allowed to warm or if excess DIBAL-H is used, further reduction to the primary amine can occur. chemistrysteps.com

| Reagent | Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Ether solvent, followed by aqueous workup | Imine salt | Non-4-en-1-amine |

| DIBAL-H (Diisobutylaluminum Hydride) | Low temperature (-78 °C), followed by aqueous workup | Imine | Non-4-enal |

Grignard reagents (R-MgX) are potent nucleophiles that add to the electrophilic carbon of the nitrile group, providing an effective method for the synthesis of ketones. masterorganicchemistry.compressbooks.pub

The mechanism begins with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon, breaking one of the pi bonds of the triple bond. masterorganicchemistry.comlibretexts.org This addition forms a tetrahedral intermediate, which is a magnesium salt of an imine. This intermediate is stable until an aqueous acid workup is performed. masterorganicchemistry.com The addition of aqueous acid protonates the nitrogen, leading to the formation of an imine. The imine is then hydrolyzed by water, in a process similar to the final step of DIBAL-H reduction, to yield a ketone. masterorganicchemistry.com For Non-4-enenitrile, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield undec-5-en-2-one.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. numberanalytics.comnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile. While nitriles can act as dipolarophiles, the reaction is common between a nitrile N-oxide (as the 1,3-dipole) and an alkene or alkyne. nih.govyoutube.com

Nitrile N-oxides are versatile 1,3-dipoles that can react with the C≡N bond of another nitrile, such as this compound. youtube.com This reaction would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. researchgate.net The mechanism is a concerted pericyclic reaction where the two components add to each other in a single step. mdpi.com These reactions are valuable for synthesizing heterocyclic compounds that are important in medicinal chemistry. nih.gov

Beyond [3+2] cycloadditions, the nitrile group is a key precursor for a wide variety of nitrogen-containing heterocycles. rsc.orgmdpi.com The synthesis of these complex molecules often involves multi-step sequences or cascade reactions where the nitrile group is a crucial participant. rsc.orgclockss.org For example, nitriles can be involved in formal [2+2+2] cycloaddition strategies to construct substituted pyridine (B92270) rings. nih.gov These reactions may proceed through pericyclic cascade mechanisms, highlighting the versatility of the unactivated cyano group as a reaction partner. nih.gov Such synthetic strategies are of great interest for producing compounds with significant biological activity. mdpi.commdpi.com

Cycloaddition Reactions Involving the Nitrile Triple Bond

Transformations Involving the Alkene (–C=C–) Functional Group at the 4-Position

The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles and a versatile participant in various concerted and radical reactions. libretexts.org

Electrophilic addition is a cornerstone reaction of alkenes. The process is initiated by an electrophile attracting the electron pair from the alkene's π-bond. chemguide.co.uk This forms a new sigma bond and a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org

| Reaction Type | Reagent (HX) | Typical Solvent | Expected Major Product |

| Hydrohalogenation | HBr | Acetic Acid or CH₂Cl₂ | 5-Bromononanenitrile |

| Hydrohalogenation | HCl | Diethyl Ether | 5-Chlorononanenitrile |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Water/THF | 5-Hydroxynonanenitrile |

Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. ucl.ac.uk The reactivity of this compound in these transformations is primarily dictated by the alkene functional group, although the nitrile group can also participate in certain specialized cases.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org This reaction involves the transfer of the allylic hydrogen to the enophile, the formation of a new sigma bond, and a corresponding shift of the ene's double bond. wikipedia.org While this compound itself does not possess the classic 1,5-diene structure for an intramolecular ene reaction, its terminal alkene can act as the "ene" component in intermolecular reactions if a suitable enophile is present. Such reactions typically require high temperatures or Lewis acid catalysis to proceed efficiently. wikipedia.org

In more complex scenarios, particularly in intramolecular cascades, an unactivated nitrile group can serve as the enophile, although this is an uncommon transformation. nih.gov This would involve the allylic C-H bond at the 3-position of a suitably designed molecule adding across the C≡N bond in a concerted fashion. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com In this context, the alkene of this compound can function as the dienophile. For a successful reaction, the diene must be in a reactive s-cis conformation. masterorganicchemistry.com

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. masterorganicchemistry.com Since the nitrile group in this compound is separated from the alkene by two methylene (B1212753) groups, it has a negligible electronic effect on the double bond. Therefore, this compound is considered an unactivated dienophile, and its Diels-Alder reactions would likely require high temperatures and would proceed slowly compared to reactions with dienophiles like acrylonitrile. While rare, unactivated nitriles themselves can sometimes function as dienophiles in intramolecular Diels-Alder reactions, particularly with highly reactive dienes like vinylallenes. nih.govmit.edu

| Reaction Type | Diene | Dienophile | Typical Conditions | Expected Product Class |

| Diels-Alder | 1,3-Butadiene | This compound | High Temperature (e.g., >150°C), Sealed Tube | Substituted Cyclohexene |

| Diels-Alder | Cyclopentadiene | This compound | Moderate Temperature (e.g., 80-120°C) | Bicyclic Adduct |

| Ene Reaction | This compound | Diethyl azodicarboxylate | High Temperature or Lewis Acid (e.g., SnCl₄) | Allylic amination product |

Radical reactions involving alkenes typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. The alkene in this compound can undergo radical addition. For instance, in the presence of a radical initiator (like a peroxide) and HBr, an anti-Markovnikov addition occurs. chemguide.co.uk This process is initiated by the formation of a bromine radical, which adds to the terminal carbon (C5) of the alkene. This addition generates the more stable secondary carbon radical at C4. This radical then abstracts a hydrogen atom from HBr to form the final product, 5-bromononanenitrile, and propagates the chain by generating a new bromine radical. chemguide.co.uk

Furthermore, the nitrile group can serve as a radical acceptor in intramolecular cyclization reactions. wikipedia.org If a radical were generated elsewhere in a molecule containing an alkenyl nitrile moiety, it could add to the carbon of the nitrile group, leading to the formation of cyclic iminyl radicals, which can be further transformed into various heterocyclic products. wikipedia.org

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org

As a molecule with a single terminal alkene, this compound can undergo several types of metathesis:

Self-Metathesis: In the presence of a metathesis catalyst, two molecules of this compound could react to produce 1,18-dicyanooctadec-9-ene and ethylene (B1197577) gas. The removal of volatile ethylene from the reaction mixture would drive the equilibrium toward the product. wikipedia.org

Cross-Metathesis: this compound can be reacted with another alkene to create new, more complex unsaturated molecules. The success and selectivity of cross-metathesis depend on the relative reactivity of the two alkene partners and the choice of catalyst. libretexts.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, if it were derivatized to contain a second alkene group, RCM would be a powerful strategy for synthesizing macrocyclic structures containing a nitrile functional group. harvard.edu

The functional group tolerance of modern ruthenium-based catalysts means that the nitrile group in this compound is not expected to interfere with the metathesis reaction at the alkene. harvard.edu

| Metathesis Type | Reaction Partner | Catalyst | Typical Solvent | Expected Product |

| Self-Metathesis | This compound | Grubbs' 2nd Gen. | Dichloromethane (DCM) | 1,18-Dicyanooctadec-9-ene + Ethylene |

| Cross-Metathesis | Styrene | Hoveyda-Grubbs' 2nd Gen. | Toluene | 1-Cyano-6-phenylhex-1-ene |

| Cross-Metathesis | Methyl Acrylate (B77674) | Grubbs' 2nd Gen. | Dichloromethane (DCM) | Methyl 3-(cyanopentyl)acrylate |

Pericyclic Reactions

Chemoselectivity and Regioselectivity in Bifunctional this compound Chemistry

This compound presents an interesting case study in bifunctional reactivity, possessing both a nitrile group and a non-conjugated carbon-carbon double bond. The electronic properties of these two functional groups are distinct; the nitrile group is polarized and electrophilic at the carbon atom, while the alkene is electron-rich and nucleophilic. This difference in reactivity allows for selective transformations at one site while leaving the other intact, a concept known as chemoselectivity. Furthermore, reactions involving the unsymmetrical double bond can proceed with regioselectivity, favoring the formation of one constitutional isomer over another.

Protecting Group Strategies in Complex this compound Synthesis

In multi-step syntheses involving this compound, it is often necessary to temporarily mask one of the functional groups to allow for selective reaction at the other. The choice of protecting group is crucial and must be compatible with the planned reaction conditions and selectively removable without affecting other functionalities.

Protection of the Alkene:

Protecting an isolated double bond can be challenging. One strategy involves converting the alkene into a less reactive functional group that can be regenerated later.

Halogenation/Dehalogenation: The alkene can be treated with bromine (Br₂) to form the dibromo derivative. The resulting alkyl halide is generally less reactive towards many reagents than the alkene. The double bond can be regenerated later by reduction with zinc dust. This strategy, however, introduces harsh conditions for both protection and deprotection, which might not be compatible with all substrates.

Protection of the Nitrile:

The nitrile group is relatively robust and often does not require protection. However, in the presence of very strong nucleophiles or reducing agents where chemoselectivity is a concern, protection might be necessary.

Conversion to a Heterocycle: The nitrile group can be reacted with a 1,2-aminoalcohol, such as 2-aminoethanol, in the presence of a catalyst to form a 2-oxazoline. This heterocycle is stable to a variety of reagents that would typically react with a nitrile. The nitrile group can be regenerated by hydrolysis under acidic or basic conditions.

Temporary Silylation: In some cases, the nitrogen of a nitrile can be temporarily silylated, for example, with trimethylsilyl (B98337) cyanide. However, this is not a common protecting group strategy for nitriles in the context of masking their reactivity towards nucleophiles or reducing agents.

The following table summarizes some protecting group strategies that could be conceptually applied to this compound, although specific experimental validation for this particular molecule may not be extensively documented.

| Functional Group to Protect | Protecting Group | Protection Reagents | Deprotection Reagents |

| Alkene | Dibromide | Br₂ | Zn, AcOH |

| Nitrile | 2-Oxazoline | 2-Aminoethanol, Catalyst | H₃O⁺ or OH⁻ |

The development of protecting-group-free synthetic strategies is a significant goal in modern organic chemistry to improve efficiency and reduce waste. For a molecule like this compound, careful selection of reagents and reaction conditions can often achieve the desired chemoselectivity without the need for protection-deprotection steps.

Advanced Spectroscopic Characterization and Structural Elucidation of Non 4 Enenitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of molecular connectivity and stereochemistry can be assembled.

One-Dimensional NMR Techniques (¹H, ¹³C) for Core Structure Confirmation

One-dimensional (1D) ¹H and ¹³C NMR are the initial and fundamental steps in the structural analysis of non-4-enenitrile analogs.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For a typical this compound structure, characteristic chemical shifts can be predicted. Protons on carbons adjacent to the nitrile group (α-protons) are expected to resonate in the range of 2.0-3.0 ppm. ucalgary.caorgchemboulder.com Vinylic protons, those directly attached to the double bond, typically appear in the region of 4.6-5.9 ppm. orgchemboulder.comusp.br The allylic protons, which are on the carbon atom adjacent to the double bond, are generally found between 1.6 and 2.6 ppm. usp.bruwimona.edu.jm The remaining aliphatic protons of the alkyl chain will appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is particularly diagnostic, appearing in the range of 115-130 ppm. uwimona.edu.jmlibretexts.org The sp² hybridized carbons of the C=C double bond typically show signals between 100 and 170 ppm. uwimona.edu.jmoregonstate.edu Carbons in the aliphatic chain will resonate in the upfield region of the spectrum, generally between 10 and 50 ppm. oregonstate.eduoregonstate.edu

A table of expected ¹H and ¹³C NMR chemical shifts for a representative this compound analog is provided below.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Nitrile Carbon (C≡N) | - | 115-130 uwimona.edu.jmlibretexts.org |

| Vinylic Carbons (C=C) | 4.6-5.9 orgchemboulder.comusp.br | 100-170 uwimona.edu.jmoregonstate.edu |

| Allylic Protons/Carbon | 1.6-2.6 usp.bruwimona.edu.jm | ~20-40 |

| Protons/Carbon α to Nitrile | 2.0-3.0 ucalgary.caorgchemboulder.com | ~15-30 |

| Other Aliphatic Protons/Carbons | 0.8-1.7 orgchemboulder.comuwimona.edu.jm | 10-50 oregonstate.eduoregonstate.edu |

Two-Dimensional NMR Methods for Connectivity and Stereochemistry (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and determining the stereochemistry of this compound analogs. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of the carbon chain. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.educolumbia.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.educolumbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or non-protonated carbons. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the stereochemistry around the double bond (E/Z isomerism).

By combining the information from these 2D NMR experiments, a detailed and unambiguous structural assignment of this compound analogs can be achieved.

Advanced NMR Pulse Sequences and Data Interpretation

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral quality and extract more detailed information. yok.gov.tr For instance, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in Gradient-selected spectroscopy (gCOSY, gHSQC, gHMBC) provides cleaner spectra with fewer artifacts. princeton.edu For complex molecules or mixtures, techniques like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. princeton.edu The interpretation of these advanced spectra requires a thorough understanding of the underlying principles of NMR and can provide invaluable insights into complex molecular structures. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. anton-paar.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. bruker.com In this compound analogs, the most characteristic absorption is that of the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the range of 2210-2260 cm⁻¹. orgchemboulder.comuobabylon.edu.iq The presence of a C=C double bond gives rise to a stretching absorption around 1640-1680 cm⁻¹. uobabylon.edu.iq The C-H stretching vibrations of the sp² hybridized vinylic carbons appear at wavenumbers just above 3000 cm⁻¹, while the sp³ hybridized aliphatic C-H stretches are found just below 3000 cm⁻¹. masterorganicchemistry.com

A table summarizing the characteristic FT-IR absorption frequencies for this compound analogs is presented below.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2210-2260 orgchemboulder.comuobabylon.edu.iq | Medium, Sharp uobabylon.edu.iq |

| Alkene (C=C) | Stretch | 1640-1680 uobabylon.edu.iq | Variable |

| Vinylic C-H | Stretch | > 3000 masterorganicchemistry.com | Medium |

| Aliphatic C-H | Stretch | < 3000 masterorganicchemistry.com | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. sepscience.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. anton-paar.com A key advantage of Raman spectroscopy is its ability to detect non-polar or weakly polar bonds that may be weak or absent in an FT-IR spectrum. For this compound analogs, the C=C stretching vibration often gives a stronger signal in the Raman spectrum compared to the FT-IR spectrum. sepscience.com The C≡N stretch is also observable in Raman spectroscopy. anton-paar.com This makes Raman a valuable complementary technique for confirming the presence of these functional groups. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. whitman.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. msu.edubioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which is the monoisotopic mass calculated from the most abundant isotopes of its constituent elements. missouri.edu

For a this compound analog, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. bioanalysis-zone.com For example, by comparing the experimentally measured exact mass to the calculated exact mass for a proposed formula (e.g., C₉H₁₅N for this compound), the elemental composition can be confidently confirmed. This capability is crucial in identifying unknown compounds and verifying the products of chemical reactions. nih.gov

Table 3: Exact Mass Calculation for this compound

| Atom | Number | Most Abundant Isotope Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass (C₉H₁₅N) | | | 137.120449 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orglongdom.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.gov

For unsaturated nitriles like this compound, the fragmentation patterns are influenced by the positions of the double bond and the nitrile group. miamioh.edu Common fragmentation pathways for nitriles include the loss of small neutral molecules like HCN (27 Da) or the formation of characteristic fragment ions. miamioh.educreative-proteomics.com In unsaturated systems, cleavages at positions allylic to the double bond are often observed. creative-proteomics.com

In a typical MS/MS experiment on a this compound analog, the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then detected, and their masses are used to piece together the original structure. For instance, the fragmentation of an unsaturated open-chain nitrile has been shown to produce distinct fragments resulting from the cleavage of weak bonds within the molecule. researchgate.net The analysis of these fragmentation pathways is a powerful method for isomer differentiation and structural confirmation. nih.govnih.gov

Table 4: Hypothetical Fragmentation Data for this compound (C₉H₁₅N)

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| 138.1282 ([M+H]⁺) | Variable | 110.0961 | C₂H₄ (Ethene) |

| 138.1282 ([M+H]⁺) | Variable | 96.0808 | C₃H₆ (Propene) |

| 138.1282 ([M+H]⁺) | Variable | 82.0651 | C₄H₈ (Butene) |

| 138.1282 ([M+H]⁺) | Variable | 68.0500 | C₅H₁₀ (Pentene) |

Note: This table is hypothetical and serves to illustrate the type of data obtained from an MS/MS experiment. Actual fragmentation would need to be determined experimentally.

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For analogs of this compound that can be crystallized, this technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. nih.gov

The analysis of the crystal structure of a this compound derivative would reveal the conformation of the molecule in the solid state, including the geometry of the double bond (cis/trans) and the spatial relationship between the alkyl chain and the nitrile group. For example, crystallographic studies on other unsaturated nitriles have provided detailed geometric parameters and insights into how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces like hydrogen bonding or π-π stacking. iucr.orgresearchgate.netresearchgate.net While obtaining suitable single crystals of this compound itself might be challenging, derivatives are often designed to facilitate crystallization. The resulting structural data is invaluable for understanding structure-property relationships and for validating computational models. umich.edunih.govrsc.org

Table 5: Illustrative Crystallographic Data for an Unsaturated Nitrile Analog

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| Space Group | P2₁/c | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| a (Å) | 4.3681 (3) | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| b (Å) | 19.1969 (12) | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| c (Å) | 15.0270 (9) | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| β (°) | 97.570 (4) | 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org |

| C=C Bond Length (Å) | ~1.33 | Typical C=C double bond |

Note: This table uses data from a related but-2-enenitrile (B8813972) derivative to illustrate the type of information obtained from a crystallographic study.

X-ray Diffraction Studies of this compound Crystals and Co-crystals

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and other key structural features. wikipedia.orgmdpi.com This method is fundamental in materials science and chemistry for characterizing new compounds and understanding their solid-state properties. wikipedia.orgmalvernpanalytical.com While specific X-ray diffraction data for this compound is not publicly available, extensive research has been conducted on its analogs, particularly substituted prop-2-enenitrile derivatives. These studies provide valuable insights into the structural characteristics of this class of compounds.

Detailed research on this compound analogs reveals how different substituents influence their crystal packing and molecular conformation. For instance, the study of compounds like (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has shown that different crystallization conditions can lead to distinct crystal habits and colors, even when the fundamental crystal structure remains the same. researchgate.netacs.org

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. rsc.orgnih.gov While specific co-crystals of this compound have not been detailed in the literature, the principles of co-crystal formation are well-established. Co-crystals are designed to modify the physicochemical properties of a substance, and their formation relies on establishing favorable intermolecular interactions between the different components that are stronger than the interactions in the individual pure crystals. nih.gov Techniques like powder X-ray diffraction (PXRD) are crucial for identifying the formation of new co-crystal phases. researchgate.netmdpi.com

Detailed Research Findings

The crystallographic data for several this compound analogs have been determined with high precision. The tables below summarize the key parameters obtained from single-crystal X-ray diffraction studies.

Crystallographic Data for 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂N₄O₂ |

| Molecular Weight | 316.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1792 (16) |

| b (Å) | 16.512 (4) |

| c (Å) | 12.771 (3) |

| β (°) | 101.557 (3) |

| Volume (ų) | 1483.3 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.036 |

Crystallographic Data for (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅N |

| Molecular Weight | 269.33 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 12.3194 (11) |

| b (Å) | 16.4796 (16) |

| c (Å) | 7.2596 (7) |

| β (°) | 90 |

| Volume (ų) | 1473.8 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | - |

Crystallographic Data for (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal Form I) researchgate.netacs.org

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅BrN₂ |

| Molecular Weight | 327.22 |

| Crystal System | Monoclinic |

| Space Group | - |

| a (Å) | 11.0169 (2) |

| b (Å) | 6.02041 (11) |

| c (Å) | 21.8541 (4) |

| β (°) | 98.4082 (18) |

| Volume (ų) | - |

| Z | - |

| Temperature (K) | - |

| Radiation | - |

| R-factor | - |

Computational Analysis of this compound Not Found in Existing Scientific Literature

A thorough review of published scientific literature and computational chemistry databases has found no specific theoretical or computational studies focused on the chemical compound this compound. Despite extensive searches for data pertaining to its electronic structure, quantum chemical properties, and reaction mechanisms, no dedicated research articles or datasets were identified that would allow for the detailed analysis requested.

The search included queries for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Electron Localization Function (ELF), Natural Population Analysis (NPA), and Intrinsic Reaction Coordinate (IRC) calculations specifically for this compound. While general information on these computational methods is widely available, and studies on other related alkenyl nitriles exist semanticscholar.orgrsc.orgnih.gov, the specific application of these techniques to this compound has not been documented in the accessible scientific record.

Consequently, the data required to populate the sections on geometry optimization, HOMO-LUMO energy gaps, reactivity predictions, electron density distribution, and transition state analyses for this compound is not available. Without primary research data, it is not possible to generate a scientifically accurate article that adheres to the specified detailed outline. Further computational research would be required to produce the specific findings necessary to fulfill this request.

Computational Chemistry and Theoretical Investigations of Non 4 Enenitrile

Mechanistic Studies Using Computational Approaches

Analysis of Bond Formation Asynchronicity and Concertedness

Theoretical studies on cycloaddition reactions involving nitrile-containing molecules provide a framework for understanding the bond-forming processes of Non-4-enenitrile. In the context of [3+2] cycloaddition (32CA) reactions, the formation of new chemical bonds can occur synchronously, where both bonds are formed simultaneously, or asynchronously, where one bond forms ahead of the other. acs.orgacs.org The degree of asynchronicity can be significant, with one bond being nearly completely formed before the second one begins to form, suggesting a nonpolar two-stage one-step mechanism. acs.org

The analysis of transition states (TSs) is crucial in determining the nature of this process. For instance, in related nitrile oxide cycloadditions, the distances between interacting atoms at the transition state reveal the asynchronous nature of the bond formation. acs.orgacs.org For example, in one study, the C1–C5 bond was found to be more advanced than the O3–C4 bond at the syn transition state. acs.org This asynchronicity is further supported by Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction pathway from reactants to products through the transition state. scielo.br The bonding evolution theory (BET) combined with Electron Localization Function (ELF) topological analysis has also been used to unravel stepwise mechanisms, indicating asynchronicity in the bond-forming process. rsc.org

The solvent can also influence the degree of asynchronicity. Generally, increasing the polarity of the solvent can lead to a more asynchronous transition state. scielo.br

Table 1: Interatomic Distances (Å) in Transition States of a Related Nitrile Oxide Cycloaddition

| Transition State | C1–C5/C1–C4 Distance (Å) | O3–C4/O3–C5 Distance (Å) |

| TS-1s | 2.212 | 2.301 |

| TS-2s | 2.249 | 2.199 |

| TS-1a | 2.213 | 2.261 |

| TS-2a | 2.228 | 2.247 |

Data sourced from a study on nitrile oxide cycloaddition, illustrating typical bond distances in asynchronous transition states. acs.org

Global Electron Density Transfer (GEDT) Analysis for Reaction Polarity

Global Electron Density Transfer (GEDT) is a key concept in Molecular Electron Density Theory (MEDT) used to analyze the polar nature of a reaction. niscpr.res.inmdpi.com It quantifies the net charge transfer between the interacting fragments at the transition state. Reactions with GEDT values close to 0.0 electrons (e) are considered non-polar, while those with values greater than 0.2 e are classified as polar processes. mdpi.com

In the context of cycloaddition reactions involving nitriles, GEDT analysis helps to understand the feasibility and mechanism of the reaction. For non-polar reactions, where the GEDT is low, the reaction is not driven by significant electrophilic-nucleophilic interactions. niscpr.res.inniscair.res.in The activation energies in such reactions are often correlated with the GEDT, with a general trend of decreasing activation energy as the GEDT increases. niscpr.res.in

For example, in the [3+2] cycloaddition of diphenyl nitrilimine with (R)-carvone, the GEDT values were found to be 0.06 e and -0.02 e at the different transition states, indicating a non-polar character. mdpi.com Similarly, the reaction of phenyl nitrile oxide with (R)-carvone showed negligible GEDT values of 0.00 e and 0.05 e, also pointing to a non-polar mechanism. mdpi.com The gradual transfer of electron density from one substructure to another during the reaction is a characteristic feature. mdpi.com

Table 2: GEDT Values and Activation Energies for a Series of [3+2] Cycloaddition Reactions

| Reactant | GEDT (e) at B3LYP | Activation Energy (kcal/mol) at B3LYP | GEDT (e) at MPW1K | Activation Energy (kcal/mol) at MPW1K |

| Propene | 0.03 | 7.09 | 0.01 | 7.61 |

| Nitroethylene | 0.17 | 0.68 | 0.16 | 0.37 |

This table illustrates the inverse relationship between GEDT and activation energy in a series of related reactions. niscpr.res.in

Molecular Modeling and Simulations

Conformational Analysis and Energy Landscapes

The study of conformational preferences in unsaturated nitriles like this compound is essential for understanding their structure and reactivity. acs.orgduq.edu Computational methods are employed to determine the stable conformers and the energy barriers between them. researchgate.net

For unsaturated nitriles, different spatial arrangements of the atoms, or conformers, can exist due to rotation around single bonds. acs.org For instance, studies on similar molecules have identified the co-existence of s-cis and gauche conformers in the liquid phase, with the s-cis conformer being the most stable. acs.org Variable-temperature infrared spectroscopy can be used to experimentally determine the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers. acs.org Quantum-chemical calculations are used to model the potential energy curves corresponding to these conformational changes and to estimate the heights of the barriers to internal rotation. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly of molecules. uiowa.edumdpi.com The NCI index, derived from the electron density and its derivatives, is a powerful tool for visualizing and analyzing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. jussieu.frnih.gov

In the solid state, aryl nitriles have been shown to act as hydrogen-bond acceptors, directing the self-assembly of molecules to form specific crystalline structures. uiowa.edunih.gov The NCI analysis allows for the identification of these interaction regions in real space. jussieu.fr This method can be applied to large systems, including those formed by the supramolecular assembly of this compound, to understand the forces governing their crystal packing. acs.org The facile structural tunability of nitriles makes them valuable building blocks for fine-tuning self-assembly in the solid state. mdpi.comacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data for validation. aanda.orgacs.org

Theoretical IR and NMR Spectra Generation

Theoretical calculations, particularly using Density Functional Theory (DFT), can be used to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. ajol.info These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound.

For IR spectra, a vibrational assignment can be proposed for the normal modes of the molecule. acs.org This is particularly useful for studying conformational changes, as low-frequency modes often differ significantly between conformers. acs.org

For NMR spectra, chemical shifts (δ) and coupling constants (J) can be calculated. ajol.info The chemical shifts of protons in different chemical environments provide valuable structural information. For example, in unsaturated lipids, olefinic protons typically resonate in the 5.20-6.40 ppm region, while protons adjacent to the nitrile group would have characteristic shifts. nih.govlibretexts.org Theoretical predictions of ¹H and ¹³C NMR spectra can be generated and compared with experimental results to confirm the structure of this compound. nmrdb.org

Computational UV-Vis Absorption Spectra

Theoretical investigations into the electronic absorption properties of this compound provide valuable insights into its electronic structure and the nature of its molecular orbitals. The primary method for simulating UV-Vis spectra is Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies and intensities of electronic transitions between molecular orbitals. respectprogram.org For a molecule like this compound, which contains both a carbon-carbon double bond (C=C) and a nitrile group (C≡N), the UV-Vis absorption spectrum is expected to be characterized by specific types of electronic transitions.

The key chromophores in this compound are the C=C double bond and the C≡N triple bond, which contains both π bonds and a lone pair of electrons on the nitrogen atom. The relevant electronic transitions for this molecule are the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. bbec.ac.in The most significant transitions for unsaturated compounds containing heteroatoms are typically π → π* and n → π* transitions. agroparistech.fradpcollege.ac.in

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch For molecules with conjugated systems, these transitions are generally strong, meaning they have a high molar extinction coefficient (ε). cutm.ac.in In this compound, the π systems of the C=C and C≡N groups can interact, influencing the energy of this transition.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) compared to π → π* transitions but are also significantly weaker in intensity. cutm.ac.inelte.hu

While specific computational studies on this compound are not available in the current literature, theoretical calculations for structurally similar α,β-unsaturated nitriles and other conjugated systems provide a basis for predicting its spectral characteristics. researchgate.net For example, studies on other α,β-unsaturated nitriles have reported absorption bands in the range of 320-350 nm. researchgate.net The extent of conjugation and the molecular environment significantly influence the exact wavelength of maximum absorbance (λmax). elte.hulibretexts.org

Due to the absence of published computational data for this compound, the following table presents a hypothetical but scientifically plausible set of results that would be expected from a TD-DFT calculation. The data is illustrative and based on typical values for similar unsaturated nitriles.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| n → π | 285 | 0.002 | HOMO-1 → LUMO |

| π → π | 215 | 0.350 | HOMO → LUMO |

In this illustrative table, HOMO refers to the Highest Occupied Molecular Orbital and LUMO refers to the Lowest Unoccupied Molecular Orbital. The n → π* transition is shown at a longer wavelength with a very low oscillator strength, indicating a "forbidden" or weak transition. elte.hu The π → π* transition is predicted at a shorter wavelength with a much larger oscillator strength, indicating a strong, "allowed" transition. bbec.ac.in The orbital contributions clarify the nature of the excitation, with the n → π* transition originating from a non-bonding orbital and the π → π* from a bonding π orbital.

Advanced Analytical Methodologies in Non 4 Enenitrile Research

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique that separates components of a mixture by distributing them between a stationary phase and a mobile phase. ijcrt.org The choice of chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For a compound like non-4-enenitrile, an unsaturated aliphatic nitrile, several high-resolution chromatographic techniques are applicable.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds that can be vaporized without decomposition. epa.gov Given that this compound has a boiling point amenable to GC analysis, this method is highly suitable. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of analytes between the two phases.

Several detectors can be coupled with GC for the analysis of nitriles:

Flame Ionization Detector (FID): The FID is a widely used detector for organic compounds. It is sensitive to compounds that produce ions when burned in a hydrogen-air flame. While it offers high sensitivity for most hydrocarbons, its response to the nitrile group can be lower. Fluorinated anhydride (B1165640) derivatives can be used with FIDs. gcms.cz

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens. While a simple unsaturated nitrile like this compound would not elicit a strong ECD signal, derivatization with perfluoroacyl groups can produce derivatives that are highly responsive to ECD, enabling trace-level detection. gcms.czlibretexts.org

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a definitive analytical tool that provides both separation and structural identification. dss.go.thacs.org The MS detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint. This method allows for the unambiguous identification of this compound, even in complex matrices. acs.org Pyrolysis-GC-MS, a technique where a material is thermally decomposed before GC-MS analysis, is a powerful tool for identifying organic additives, including nitriles, in polymer materials like nitrile rubber. chromatographyonline.comresearchgate.net

Table 1: Comparison of GC Detectors for Nitrile Analysis

| Detector | Principle of Operation | Selectivity for Nitriles | Sensitivity | Notes |

|---|---|---|---|---|

| FID | Measures the increase in ions formed when an organic compound is burned in a H2-air flame. | General for organic compounds. | High (ng-pg range). | Reliable and widely used, but not specific to nitriles. |

| ECD | Measures the decrease in detector current caused by electron-capturing compounds. | Low for underivatized nitriles; High for halogenated derivatives. gcms.cz | Very High (pg-fg range) for suitable compounds. | Requires derivatization for sensitive nitrile detection. |

| MS | Ionizes compounds and separates ions by mass-to-charge ratio, providing structural information. | Highly selective and specific. | High (pg-fg range), especially in SIM mode. | Provides definitive identification. dss.go.thacs.org |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. mdpi.com It is particularly suited for compounds that are non-volatile or thermally labile. libretexts.org For unsaturated nitriles like this compound, reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. nih.govresearchgate.net

Diverse detection methods enhance the utility of HPLC for nitrile analysis:

UV-Visible (UV-Vis) Detection: This is the most common HPLC detector. libretexts.org Its effectiveness depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light. The carbon-carbon double bond and the nitrile group in this compound provide some UV absorbance, but often derivatization is needed to introduce a highly conjugated aromatic system to improve sensitivity. libretexts.orgresearchgate.net

Mass Spectrometry (MS) Detection: HPLC-MS combines the separation power of HPLC with the detection specificity of MS. chromatographyonline.comresearchgate.net It is a versatile technique that can analyze a wide range of compounds and provide molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is suitable for polar and semi-polar compounds. rsc.org

Fluorescence Detection (FLD): This detector offers high sensitivity and selectivity for compounds that fluoresce. Since this compound is not naturally fluorescent, pre- or post-column derivatization with a fluorogenic reagent is required. libretexts.orgresearchgate.net This involves reacting the analyte with a compound (a fluorophore) to form a fluorescent derivative that can be easily detected. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) in Nitrile Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. thieme-connect.de Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. thieme-connect.de

SFC is often compared to normal-phase chromatography because the CO2 mobile phase is nonpolar. researchgate.netdiva-portal.org This makes it suitable for the analysis of nonpolar compounds. thieme-connect.de To analyze more polar molecules, modifiers such as methanol (B129727) or acetonitrile (B52724) are added to the CO2 mobile phase to adjust its solvent strength. thieme-connect.dediva-portal.org SFC can be used for the analysis of additives in materials like nitrile rubber. chromatographyonline.com While SFC is a powerful technique, detection can be a challenge. Standard HPLC detectors like UV and MS can be used, but some techniques like SFC-FTIR may be incompatible with nitrile analysis due to the infrared absorption of the mobile phase additives.

Sample Preparation and Derivatization for Enhanced Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.net This is often necessary for compounds that have low volatility for GC analysis or lack a strong signal for HPLC detectors. libretexts.org

Pre- and Post-Column Derivatization Strategies for Chromatographic Detection and Ionization Enhancement

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). semanticscholar.orgactascientific.com

Pre-column derivatization involves reacting the sample with a reagent before injection into the chromatograph. semanticscholar.org This is the most common approach. semanticscholar.org Advantages include having more flexibility in reaction conditions and the ability to remove excess reagent before analysis. mdpi.com For GC, derivatization can increase volatility and thermal stability. libretexts.org For HPLC, it can be used to attach a chromophore or fluorophore to the analyte for enhanced UV or fluorescence detection. libretexts.orgresearchgate.net For instance, nitrite (B80452) has been determined by HPLC after a pre-column reaction to form a UV-absorbing compound. tandfonline.comtandfonline.com Similarly, fluorescent derivatives can be formed for sensitive detection. nih.govnih.gov

Post-column derivatization (PCD) occurs after the analytes have been separated on the column but before they reach the detector. actascientific.comchromatographytoday.com The column effluent is mixed with a reagent, and the reaction product is then detected. mdpi.com This technique is advantageous when the derivatives are unstable, as they only need to be stable for a short time. chromatographytoday.com It also avoids the potential for multiple derivative products or interfering peaks from the derivatizing reagent itself. chromatographytoday.com PCD is commonly used to add a fluorophore or chromophore to analytes for fluorescence or UV-Vis detection after HPLC separation. actascientific.commdpi.com

Specific Reagents for Nitrile-Containing Compound Derivatization

The nitrile group itself is not highly reactive for many common derivatization reactions. However, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, which are more amenable to derivatization.

Reduction to Amines: A common strategy is the reduction of the nitrile group to a primary amine (-CH₂NH₂). Reagents like cobalt chloride in combination with sodium borohydride (B1222165) can selectively reduce nitriles to amines. google.com Once formed, the primary amine can be readily derivatized using a wide array of reagents for both GC and HPLC analysis.

For GC analysis , the resulting amine can be acylated using reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form volatile and electron-capturing derivatives. gcms.czlibretexts.org Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also commonly used to derivatize active hydrogens on amines. sigmaaldrich.comtcichemicals.com

For HPLC analysis , amines are frequently derivatized to enhance detection. Common reagents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react with primary amines to form highly fluorescent products. researchgate.netmdpi.comgreyhoundchrom.com

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids, which can then be derivatized. Alkylation is a common method to form esters, which are more volatile and exhibit better chromatographic behavior in GC. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form esters that are highly sensitive to ECD detection. libretexts.org

Table 2: Selected Derivatization Reagents and Their Applications

| Reagent Class | Example Reagent | Target Functional Group (Post-Nitrile Conversion) | Analytical Technique | Purpose |

|---|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Amines, Alcohols | GC | Increases volatility, enhances ECD detection. gcms.czlibretexts.org |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | GC | Increases volatility, improves thermal stability. sigmaaldrich.comtcichemicals.com |

| Alkylating Agents | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols | GC | Adds an electron-capturing group for ECD. libretexts.org |

| Fluorogenic Reagents | o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Forms highly fluorescent derivatives for FLD. researchgate.netmdpi.com |

| Fluorogenic Reagents | Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC | Forms fluorescent derivatives for FLD. mdpi.comgreyhoundchrom.com |

| UV-Absorbing Reagents | Benzoyl Chloride | Amines, Alcohols, Phenols | HPLC | Adds a strong chromophore for UV detection. libretexts.orgresearchgate.net |

Non-Targeted and Untargeted Analytical Approaches for Complex Matrices

In the study of trace-level compounds like this compound, particularly within complex environmental or biological samples, traditional targeted analytical methods are often insufficient. Non-targeted and untargeted screening (NTS) approaches have become indispensable for comprehensively characterizing the chemical composition of these samples. acs.orgacs.orgcleancontrolling.com These methods aim to detect and identify a wide range of chemicals without pre-selecting specific analytes, thereby enabling the discovery of novel contaminants, metabolites, or transformation products. acs.orgresearchgate.net The foundation of modern NTS is the coupling of advanced separation techniques, primarily liquid chromatography (LC), with high-resolution mass spectrometry (HRMS). cleancontrolling.comnih.gov

High-Resolution Mass Spectrometry for Comprehensive Screening

High-resolution mass spectrometry (HRMS) is a cornerstone of non-targeted analysis due to its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). acs.org This precision allows for the determination of a unique elemental formula for a detected ion, which is a critical first step in the identification of an unknown compound like this compound or its isomers and derivatives. acs.orglabrulez.com Instruments such as the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are the most prevalent HRMS analyzers used in NTS workflows. acs.orgmdpi.com

The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful for analyzing complex matrices. cleancontrolling.com LC separates the components of a mixture over time before they enter the mass spectrometer, reducing the complexity of the data at any given point and minimizing ion suppression. cleancontrolling.com The HRMS instrument then acquires full-scan mass spectra of the eluting compounds. acs.org Modern instruments can perform data-dependent acquisition (DDA) or data-independent acquisition (DIA), where precursor ions are fragmented to generate tandem mass spectra (MS/MS). acs.orgnih.gov This fragmentation data provides a structural fingerprint of the molecule, which is invaluable for confirming its identity by matching it against spectral libraries or using it for de novo structural elucidation. cleancontrolling.commdpi.com

For instance, the Orbitrap platform offers exceptionally high-resolution capabilities (often exceeding 100,000 at m/z 200), which can resolve fine isotopic structures and distinguish between closely related ions, a crucial feature for confidently assigning molecular formulas in a dense chemical background. acs.orgthermofisher.comthermofisher.com The application of these techniques has been demonstrated in the analysis of a wide array of complex samples, from environmental water and food products to biological fluids, successfully identifying previously unknown contaminants, including various nitrile-containing compounds. acs.orgnih.gov

Table 1: Key Characteristics of HRMS Instruments in Non-Targeted Screening

| Instrument Platform | Typical Mass Resolution (@ m/z 200) | Typical Mass Accuracy | Primary Fragmentation Method | Key Advantage in NTS |

|---|---|---|---|---|

| Quadrupole Time-of-Flight (Q-TOF) | 20,000 - 60,000 | < 5 ppm | Collision-Induced Dissociation (CID) | High acquisition speed, good sensitivity. |

| Orbitrap | 60,000 - >240,000 | < 2 ppm | Higher-Energy Collisional Dissociation (HCD) | Ultra-high resolution and excellent mass accuracy, enabling high-confidence formula assignment. thermofisher.comthermofisher.com |

Data Processing and Chemometric Analysis in Non-Targeted Nitrile Profiling

The initial data processing workflow involves several key steps to convert raw instrument data into a structured feature list. nih.govwaters.com This process includes:

Data Conversion: Converting proprietary raw data files into an open format.

Centroiding/Peak Picking: Reducing the profile data of a mass peak to a single representative m/z value and intensity. nih.gov

Feature Detection: Identifying unique pairings of mass-to-charge ratio and retention time (mz@RT) that represent potential chemical entities. nontargetedanalysis.org

Alignment: Correcting for minor shifts in retention time across different sample analyses to ensure that the same compound is recognized in each run. acs.org

Componentization: Grouping related features (e.g., isotopes, adducts) that originate from the same parent molecule into a single component. waters.comwaters.com

This multi-step process results in a final feature table listing all unique compounds detected across the samples with their corresponding intensities. nih.gov

Table 2: Typical Data Processing Workflow in Non-Targeted HRMS Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Raw Data Acquisition | LC-HRMS analysis of samples in full scan, often with MS/MS. | Generate comprehensive mass spectral data for all detectable compounds. |

| 2. Peak Detection & Feature Finding | Algorithms identify ion signals in the m/z and retention time dimensions. | Create a list of all potential chemical signals (features). nontargetedanalysis.org |

| 3. Chromatographic Deconvolution | Separate co-eluting peaks and group related ions (adducts, isotopes). | Define unique chemical components from the feature list. |

| 4. Sample Alignment | Correct for retention time variations between different runs. acs.org | Ensure accurate comparison of features across a batch of samples. |

| 5. Feature List Generation | Compile a final matrix of aligned, deconvoluted features with their intensities in each sample. | Provide a clean dataset for statistical analysis and identification. |

Following data processing, chemometrics is employed to analyze the large feature matrix to identify patterns, classify samples, and prioritize features for identification. mdpi.com Chemometric methods are statistical tools designed to extract meaningful information from complex chemical data. mdpi.comtandfonline.com Principal Component Analysis (PCA) is one of the most widely used unsupervised techniques in this context. tandfonline.com PCA reduces the dimensionality of the data by transforming the original variables (all the detected features) into a smaller set of uncorrelated variables known as principal components (PCs), while retaining most of the original variance. tandfonline.com

By plotting the samples on the first few principal components, it is possible to visualize groupings, trends, or outliers, which can be correlated with specific sample characteristics (e.g., contamination source, treatment process). researchgate.net Research on nitrile-containing compounds has successfully utilized PCA to differentiate and classify structurally related molecules. For example, PCA applied to NMR spectroscopic data of nitrile-functionalized silver complexes demonstrated clear clustering of different compounds, proving the technique's efficacy in distinguishing molecules based on subtle structural and functional group differences. chemrxiv.orgchemrxiv.orgunimas.myresearchgate.net Similarly, PCA has been used to understand the structure-activity relationships of benzonitrile (B105546) derivatives and to analyze volatile profiles that include nitriles. researchgate.netnih.gov This highlights the power of chemometrics to navigate the complexity of non-targeted data and pinpoint compounds of interest, such as this compound, for subsequent identification.

Advanced Research Applications of Non 4 Enenitrile

Non-4-enenitrile as a Versatile Synthetic Building Block

The reactivity of the nitrile and alkene functional groups in this compound allows it to participate in a wide array of chemical reactions, making it a key component in the synthesis of diverse organic structures.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often requires starting materials with multiple functional groups that can be selectively manipulated. sciencedaily.comeurekalert.org this compound serves as such a precursor, with its nitrile and alkene moieties offering dual reactivity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions. This versatility allows for the construction of intricate molecular architectures. ontosight.aiontosight.ai The development of efficient synthetic routes is crucial for producing these complex molecules in useful quantities. sciencedaily.comeurekalert.org

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. msu.eduuomus.edu.iquou.ac.inchemistrydocs.com this compound can act as an intermediate in the synthesis of various heterocyclic systems. For example, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles like pyridines or pyrimidines. researchgate.net The double bond can also be functionalized to facilitate the formation of other ring structures. The Paal-Knorr synthesis, for instance, is a well-known method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, which can potentially be derived from this compound through a series of transformations. msu.edu

Role in Natural Product Synthesis Investigations

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. organicchemistrydata.orgbarc.gov.in Cycloaddition strategies, for example, are powerful tools for constructing the complex ring systems often found in natural products. researchgate.netnih.gov While direct applications of this compound in completed natural product syntheses are not extensively documented in readily available literature, its functional groups are analogous to those found in precursors for such syntheses. For example, a related compound, 3-hydroxypent-4-enenitrile, is noted as a building block for more complex molecules. The nitrile and alkene functionalities are key for creating the carbon skeletons and introducing the necessary functional groups for natural product targets.

Applications in Fine Chemicals and Specialty Materials Research

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often relies on versatile building blocks. mdpi.com Nitriles are recognized as important intermediates in this sector due to their facile preparation and transformation into higher-value products like amides and carboxylic acids. nih.gov this compound, with its dual functionality, is a candidate for research in the synthesis of precursors for fragrances, dyes, and other specialty materials. appleacademicpress.comscholarsresearchlibrary.comspecificpolymers.comroutledge.com For example, the fluorination of organic compounds, a common strategy in developing specialty materials, can be applied to molecules derived from nitrile-containing precursors. daikinchem.de

Exploration of Biological Activities and Mechanisms (excluding clinical/safety)

Beyond its synthetic utility, this compound and related compounds are subjects of investigation to understand their interactions with biological systems, particularly their transformations by enzymes.

Enzymatic Transformations and Metabolite Studies

The study of how enzymes transform synthetic compounds is crucial for understanding their metabolic fate. nih.govwuxiapptec.comresearchgate.net Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of particular interest as they can convert nitriles to carboxylic acids or amides under mild conditions. nih.gov Research in this area includes the use of enzymes to catalyze reactions on nitrile-containing compounds with high selectivity. researchgate.netpsu.edu For example, studies have explored the enzymatic hydrolysis of related dinitriles to produce chiral cyanobutanoic acids. researchgate.net

The metabolism of unsaturated nitriles is also an area of active research. For instance, the metabolism of allylnitrile, a structurally similar compound, is hypothesized to proceed through epoxidation of the double bond. nih.gov This suggests that a potential metabolic pathway for this compound could involve the formation of an epoxide, which could then be further metabolized. Understanding these enzymatic transformations and the resulting metabolites is a key aspect of biochemical research. admescope.comresearchgate.netacs.org

Mechanistic Insights into Chemoprotective Effects (e.g., induction of detoxification enzymes)

Scientific investigation into the chemoprotective effects of nitrile-containing compounds derived from cruciferous vegetables has primarily focused on hydroxylated analogues of this compound, rather than the compound itself. Research has shown that compounds such as 1-cyano-2-hydroxy-3-butene (crambene), which are also breakdown products of glucosinolates, can induce phase II detoxification enzymes. google.comebi.ac.uk This process is a key mechanism of chemoprotection, as these enzymes help to neutralize carcinogens and reduce oxidative stress. google.com For instance, the mechanism of chemoprotection by some organosulfur compounds involves the inhibition of Phase I metabolic enzymes (like cytochrome P450) that activate carcinogens, and the simultaneous enhancement of Phase II enzyme activity (like glutathione (B108866) S-transferases) that facilitates the clearance of toxic metabolites. ntu.edu.sg

While direct studies on this compound's ability to induce these specific pathways are not prominent in the reviewed literature, its presence in rapeseed meal, which contains various glucosinolate-derived nitriles, has prompted research into its detoxification. Certain bacterial nitrilase enzymes are capable of degrading 4-pentenenitrile (B1194741), converting the nitrile into less toxic carboxylic acids and ammonia (B1221849), which is a critical process for detoxifying animal feed. tarbaweya.org

Computational Molecular Docking Studies with Biological Macromolecules

Computational molecular docking provides significant insights into the interaction between small molecules like this compound and biological macromolecules, such as enzymes. researchgate.netnih.gov These studies are crucial for understanding substrate specificity and designing engineered enzymes for biotechnological applications.

A notable application involves the study of bacterial nitrilases used for rapeseed meal detoxification. tarbaweya.org Molecular docking simulations were performed to analyze the interaction of 4-pentenenitrile with a nitrilase from Paraburkholderia graminis (PgNIT2). tarbaweya.org These in silico studies identified the specific amino acid residues that form the substrate-binding pocket and are critical for the enzyme's hydrolytic activity on 4-pentenenitrile. tarbaweya.org This theoretical guidance is instrumental for the protein engineering of nitrilases to improve their efficiency in degrading toxic nitriles found in agricultural products. tarbaweya.org

Table 1: Key Amino Acid Residues in the Binding Pocket of Nitrilase (PgNIT2) for 4-Pentenenitrile

| Study Focus | Macromolecule | Interacting Ligand | Key Findings |

|---|---|---|---|

| Enzyme Engineering and Detoxification | Bacterial Nitrilase (PgNIT2) | 4-Pentenenitrile | Molecular docking identified a substrate-binding pocket of 12 key amino acid residues required for catalytic activity. Mutation of residue A190I was shown to increase specific activity against 4-pentenenitrile by 57.3%. tarbaweya.org |

Biosynthetic Pathways and Natural Occurrence Investigations

This compound occurs naturally as a volatile compound in plants of the Brassica genus, most notably in oilseed rape (Brassica napus). researchgate.netresearchgate.net In this context, it functions as a semiochemical, acting as a volatile attractant for insect pests such as the cabbage seed weevil (Ceutorhynchus assimilis). researchgate.net In addition to the free form, a derivatized version, (2S)-2-sinapoyl-4-pentenenitrile, has also been isolated from the seeds of B. napus. researchgate.netcaltech.edu The compound is also recognized as a component of food flavor. tarbaweya.org

The biosynthesis of 4-pentenenitrile in plants is linked to the metabolism of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the Brassicales order. researchgate.netgoogle.com The specific precursor to 4-pentenenitrile is a pentenyl glucosinolate. When the plant tissue is damaged, the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis. google.com This reaction can produce a variety of breakdown products, including isothiocyanates, thiocyanates, and nitriles. The formation of 4-pentenenitrile is a result of this enzymatic degradation process.

Role in Catalysis and Reaction Development

The dual functionality of this compound makes it a versatile building block and substrate in modern organic synthesis, particularly in the development of new catalytic processes and reaction methodologies.

Ligand and Substrate in Catalytic Asymmetric Synthesis

This compound serves as a valuable prochiral substrate in catalytic asymmetric synthesis, where a new stereocenter is created with high enantioselectivity. chemicalbook.com

One of the most effective applications is in asymmetric hydroformylation. Using a rhodium catalyst with a chiral bisphosphite ligand, allyl cyanide (this compound) can be converted to a chiral aldehyde with high enantiomeric excess (ee). ebi.ac.uk Specifically, a ligand from the (S)-BIPHEN family was found to give up to 80% ee in the hydroformylation of allyl cyanide, yielding a valuable chiral building block. ebi.ac.uk